N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline
CAS No.: 1040686-99-4
Cat. No.: VC2907026
Molecular Formula: C19H24ClNO3
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040686-99-4 |
|---|---|
| Molecular Formula | C19H24ClNO3 |
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline |
| Standard InChI | InChI=1S/C19H24ClNO3/c1-3-22-12-13-24-17-6-4-16(5-7-17)21-10-11-23-18-8-9-19(20)15(2)14-18/h4-9,14,21H,3,10-13H2,1-2H3 |
| Standard InChI Key | JZNXYRUREAXYMR-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C |
| Canonical SMILES | CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C |
Introduction
Chemical Identity and Structural Properties
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline belongs to the class of aromatic amines with ether functional groups. The compound's molecular architecture consists of two substituted aromatic rings connected through an ethyl bridge, with multiple functional groups that contribute to its unique chemical properties.
The compound possesses a well-defined chemical identity, as detailed in the following table:
| Property | Value |
|---|---|
| CAS No. | 1040686-99-4 |
| IUPAC Name | N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline |
| Molecular Formula | C19H24ClNO3 |
| Molecular Weight | 349.8 g/mol |
| Standard InChI | InChI=1S/C19H24ClNO3/c1-3-22-12-13-24-17-6-4-16(5-7-17)21-10-11-23-18-8-9-19(20)15(2)14-18/h4-9,14,21H,3,10-13H2,1-2H3 |
| Standard InChIKey | JZNXYRUREAXYMR-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C |
| PubChem Compound | 28308857 |
The structural features of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline include a 4-chloro-3-methylphenoxy group connected to a 4-(2-ethoxyethoxy)aniline moiety through an ethylene bridge. This arrangement creates a molecule with both lipophilic and hydrophilic regions, influencing its solubility profile and potential interactions with various biological systems.
The presence of the amine group (-NH-) provides a reactive site for potential derivatization, while the ether linkages contribute to the conformational flexibility of the molecule. The chloro and methyl substituents on one aromatic ring and the ethoxyethoxy group on the other create an asymmetric electronic distribution that influences the compound's reactivity patterns.
Synthesis Methodologies
The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline typically involves multiple reaction steps designed to construct the complex molecular architecture with its specific functional groups and substitution patterns.
General Synthetic Approach
A common synthetic route for this compound may include the following key steps:
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Preparation of the 4-(2-ethoxyethoxy)aniline component through alkylation of 4-aminophenol with 2-ethoxyethyl halide
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Synthesis of the 2-(4-chloro-3-methylphenoxy)ethyl halide intermediate from 4-chloro-3-methylphenol
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Coupling of these components through nucleophilic substitution to form the target molecule
These reactions typically require carefully controlled conditions, including:
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Selection of appropriate solvent systems to facilitate reaction progress
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Temperature control to optimize yields and minimize side reactions
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Catalysts to enhance reaction rates and selectivity
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Purification protocols to isolate the desired product with high purity
Alternative Synthetic Routes
Alternative synthetic strategies might employ different approaches, such as:
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Reductive amination reactions between appropriate aldehyde and amine precursors
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Palladium-catalyzed coupling reactions to form the ether linkages
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Sequential construction of the molecule through stepwise functionalization of simpler intermediates
The choice of synthetic route depends on factors such as availability of starting materials, desired scale of production, and specific requirements for purity and yield.
Chemical Reactivity and Mechanisms
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline can participate in various chemical reactions due to its functional diversity. Understanding these reaction pathways is essential for researchers working with this compound in synthetic applications or chemical modifications.
Reactions of the Amine Functionality
The secondary amine group in this compound can undergo typical reactions associated with aromatic amines:
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Acylation and alkylation: The nitrogen atom can act as a nucleophile in reactions with acyl halides, anhydrides, or alkyl halides to form amide or tertiary amine derivatives.
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Condensation reactions: The amine can participate in condensation reactions with aldehydes or ketones to form imines or related compounds.
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Oxidation: Under appropriate conditions, the amine group can be oxidized to form nitroso or nitro compounds, depending on the oxidizing agent employed.
Reactions Involving the Aromatic Rings
The aromatic rings in N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline can undergo electrophilic aromatic substitution reactions, although their reactivity and regioselectivity are influenced by the existing substituents:
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Halogenation: Introduction of additional halogen atoms, with directing effects from existing substituents determining the position of substitution.
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Nitration and sulfonation: These reactions may occur under appropriate conditions, with regioselectivity determined by the electronic effects of existing substituents.
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Friedel-Crafts reactions: Alkylation or acylation might be possible at specific positions of the aromatic rings.
Reactions of the Ether Linkages
The ether groups in the molecule can undergo:
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Cleavage reactions: Under strong acidic conditions or with certain nucleophiles, the ether linkages might be susceptible to cleavage.
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Oxidation: In the presence of strong oxidizing agents, the ether groups might undergo oxidative degradation.
These reactions are typically conducted under controlled laboratory conditions to achieve selective transformations while minimizing side reactions and maximizing yields.
Analytical Characterization Techniques
The structural characterization and purity assessment of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline typically involve a combination of analytical techniques.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR provides information about the proton environments, confirming the presence of aromatic protons, methyl groups, and ethoxy protons.
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13C NMR confirms the carbon skeleton, identifying aromatic, alkyl, and ether carbons.
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Advanced 2D NMR techniques can provide detailed structural confirmation.
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Infrared (IR) Spectroscopy: Identifies functional groups such as N-H stretching (amine), C-O stretching (ether), aromatic C=C stretching, and C-Cl stretching.
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Mass Spectrometry: Confirms molecular weight and provides fragmentation patterns characteristic of the compound's structure.
Chromatographic Techniques
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High-Performance Liquid Chromatography (HPLC): Used for purity assessment and separation of the compound from potential impurities.
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Gas Chromatography (GC): May be employed for volatile derivatives or smaller synthetic intermediates.
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Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis.
Comparative Analysis with Structurally Related Compounds
Understanding the relationship between N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline and structurally similar compounds provides valuable insights into structure-activity relationships and helps contextualize its chemical and biological properties.
Comparison with Related Aniline Derivatives
Several structurally related compounds can be compared to our target molecule:
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4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline (CAS: 946698-24-4): This compound also features a chlorinated aromatic ring connected to an aniline moiety through an ether linkage, but differs in having two methyl substituents on the chlorinated ring and a trifluoromethyl group on the aniline portion .
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4-(2-methoxyethoxy)-2-methylaniline (CAS: 946699-35-0): Contains a similar alkoxy-substituted aniline structure but lacks the second aromatic ring present in our target compound .
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5-(Difluoromethoxy)-2-methylbenzenamine (CAS: 1261438-04-3): Features a methylbenzenamine core with a fluorinated alkoxy substituent, providing a different electronic profile compared to our target compound .
Structure-Activity Relationship Considerations
Structural variations among these related compounds can influence:
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Lipophilicity: The balance between hydrophilic and lipophilic groups affects membrane permeability and distribution in biological systems.
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Electronic properties: Different substituents (halogen, alkyl, alkoxy) create unique electronic distributions that influence reactivity and binding affinity.
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Conformational flexibility: The nature and position of connecting linkers affect the molecule's ability to adopt different conformations when interacting with biological targets.
These comparisons provide valuable insights for researchers designing new compounds with optimized properties for specific applications.
Current Research Status and Future Directions
Research involving N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline continues to evolve, with several potential areas for future investigation.
Current Research Applications
The compound is currently employed in:
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Structure-activity relationship studies: As a reference compound or template for developing related molecules with enhanced properties.
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Synthetic methodology development: As a target for developing new synthetic approaches or demonstrating novel reaction conditions.
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Chemical probe development: For investigating specific biological pathways or targets.
Future Research Directions
Promising areas for future research include:
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Development of optimized synthetic routes: Exploring more efficient methods for preparing the compound with higher yields and purity.
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Exploration of derivatization possibilities: Investigating chemical modifications to enhance specific properties or activities.
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Detailed conformational analysis: Using computational and experimental approaches to understand the preferred conformations and their relationship to biological activity.
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Investigation of specific biological targets: Identifying potential interactions with specific receptors or enzymes that might explain observed biological effects.
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